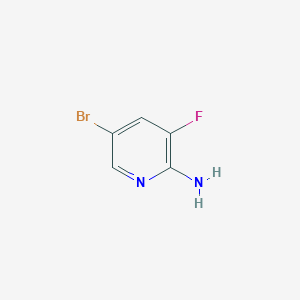

5-Bromo-3-fluoropyridin-2-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXASFJHUCKEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678869 | |

| Record name | 5-Bromo-3-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748812-37-5 | |

| Record name | 5-Bromo-3-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-3-fluoropyridin-2-amine, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, explore plausible synthetic routes, and detail its reactivity in crucial cross-coupling reactions, offering field-proven insights into its application.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 748812-37-5, is a halogenated pyridine derivative that presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and an amino group, each influencing the molecule's reactivity and physical characteristics.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";

} Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrFN₂ | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 142-145°C | |

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol | |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Monoisotopic Mass | 189.95419 Da | [1] |

Synthesis Pathway: A Proposed Protocol

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be devised based on established pyridine chemistry. The proposed synthesis starts from the commercially available 3-fluoropyridin-2-amine and involves a regioselective bromination.

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#FFFFFF";

} Caption: Proposed synthesis of this compound.

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is a mild and highly regioselective brominating agent for electron-rich aromatic and heteroaromatic rings. The amino group at the 2-position and the fluorine at the 3-position are both activating and ortho-, para-directing. The steric hindrance from the amino group and the electronic influence of the fluorine atom are expected to direct the bromination to the less hindered and electronically favorable 5-position.

-

Acetonitrile (CH₃CN): Acetonitrile is a suitable polar aprotic solvent for this type of reaction, as it can dissolve the starting material and reagent without participating in the reaction.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropyridin-2-amine (1.0 equivalent).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | d | ~2.0 | H-6 |

| ~7.40 | dd | ~2.0, ~8.0 | H-4 |

| ~5.00 | br s | - | -NH₂ |

Rationale for Predicted Shifts:

-

H-6: This proton is ortho to the ring nitrogen and will appear as a doublet due to coupling with H-4. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the nitrogen.

-

H-4: This proton is coupled to both H-6 and the fluorine at C-3, resulting in a doublet of doublets.

-

-NH₂: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J ≈ 240 Hz) | C-3 (C-F) |

| ~148 | C-2 (C-NH₂) |

| ~142 | C-6 |

| ~125 (d, J ≈ 15 Hz) | C-4 |

| ~105 | C-5 (C-Br) |

Rationale for Predicted Shifts:

-

C-3: The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

C-2 and C-6: These carbons are adjacent to the nitrogen and will be shifted downfield.

-

C-4: This carbon will show a smaller two-bond C-F coupling.

-

C-5: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".

Reactivity and Applications in Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, primarily due to the presence of the C-Br bond. The two most significant applications in drug discovery are Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

dot graph "Reactivity_Diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#FFFFFF";

} Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position.

General Protocol:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of diaryl or alkylaryl amines. This is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring.

General Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq) and this compound (1.0 eq).

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the desired primary or secondary amine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The product is purified by column chromatography.[2][3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Aggregated GHS information from PubChem.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its trifunctional nature allows for a range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of particular significance in the field of drug discovery. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and reliable protocols for its key reactions, empowering researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

5-Bromo-3-fluoropyridin-2-amine molecular structure and weight

An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine (CAS: 748812-37-5): Properties, Structure, and Handling

Introduction

This compound is a halogenated and aminated pyridine derivative that serves as a critical structural motif in modern synthetic and medicinal chemistry. The strategic placement of its functional groups—an amine, a fluorine atom, and a bromine atom—on the pyridine core makes it a highly versatile and valuable building block. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's core molecular properties, structural details, practical applications in synthetic protocols, and essential safety and handling procedures.

Molecular Structure and Identification

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted at three key positions. The amine group at C2 and the fluorine atom at C3 are ortho to each other, which influences the electronic properties and reactivity of the ring. The bromine atom at C5 is para to the amine group, making it an excellent site for nucleophilic aromatic substitution or, more commonly, metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic substitution but activates the C-Br bond for oxidative addition in catalytic cycles.

Caption: 2D Molecular Structure of this compound.

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-5-bromo-3-fluoropyridine | [2][3] |

| CAS Number | 748812-37-5 | [2][3] |

| Molecular Formula | C₅H₄BrFN₂ | [2][3] |

| Molecular Weight | 191.00 g/mol | [2] |

| SMILES | C1=C(C=NC(=C1F)N)Br | [2] |

| InChIKey | QLXASFJHUCKEHU-UHFFFAOYSA-N | [2] |

| Appearance | Typically an off-white to pale yellow crystalline powder | [4] |

Analytical Characterization Protocols

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic methods should be employed. These protocols form a self-validating system for quality control.

Protocol: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure. The unique chemical environment of each proton, carbon, and fluorine nucleus provides a distinct spectral fingerprint, while spin-spin coupling confirms the connectivity and substitution pattern.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons at the C4 and C6 positions. An additional broad signal corresponding to the amine (-NH₂) protons will also be present. The splitting patterns will be influenced by both H-H and H-F coupling.

-

¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. A single resonance is expected, and its coupling to the adjacent aromatic proton at C4 provides critical confirmation of the 3-fluoro substitution pattern.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum. Five distinct signals are expected in the aromatic region. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling constants, confirming their positions.

Protocol: Purity Assessment via HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of organic compounds. It separates the target compound from impurities, such as starting materials, byproducts, or degradation products, allowing for accurate quantification.

Methodology:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution using a mixture of two solvents:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

-

-

Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 10-20 minutes. This ensures the elution of both polar and non-polar impurities.

-

Detection: Use a UV detector set to a wavelength where the pyridine core has strong absorbance (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥98% is common for research-grade material.

Applications in Synthetic Chemistry

The utility of this compound stems from its pre-installed functional groups, which allow for sequential and regioselective modifications.

Role in Metal-Catalyzed Cross-Coupling

The C5-Br bond is the most synthetically versatile position on the molecule for elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-pyridine structures.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce diverse amino substituents at the C5 position.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

These reactions benefit from the specific electronic nature of the pyridine ring, and the choice of catalyst, ligand, and base is critical for achieving high yields.

Workflow: Representative Suzuki Cross-Coupling

The following diagram and protocol outline a typical workflow for using this compound in a Suzuki coupling reaction.

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol:

-

Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial as palladium catalysts are oxygen-sensitive.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or DME). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Safety, Handling, and Storage

Working with halogenated aromatic amines requires strict adherence to safety protocols due to their potential toxicity.

GHS Hazard Classification

This compound is associated with several hazards as identified under the Globally Harmonized System (GHS).[2]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

Recommended Handling Procedures

Engineering Controls:

-

All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[5]

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and strong acids. Some suppliers recommend storage under an inert atmosphere at 2-8°C for long-term stability.[4]

-

Stability: The compound is generally stable under recommended storage conditions but may be sensitive to light and moisture.[4]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of functional groups that enable diverse synthetic transformations. Its utility in constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its molecular properties, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.

References

5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms

An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine: A Cornerstone Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic trifecta of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom—provides a rich platform for chemical diversification. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies.

Chemical Identity and Nomenclature

The compound is unambiguously identified by its IUPAC name and CAS number, ensuring clarity in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 748812-37-5 | [1][2][3][4][5] |

| Molecular Formula | C₅H₄BrFN₂ | [2][5] |

| Molecular Weight | 191.00 g/mol | [3][5] |

| Synonyms | 2-Amino-5-bromo-3-fluoropyridine, 5-bromo-3-fluoro-2-pyridinamine | [1][4] |

| InChI Key | QLXASFJHUCKEHU-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Understanding the physical properties of this compound is crucial for its handling, reaction setup, and purification. The compound is a solid at ambient temperature.

| Property | Value | Source |

| Appearance | White to light yellow or brown crystalline powder | [3][4] |

| Melting Point | 93 - 97 °C | [2][4] |

| Purity | Typically ≥95-98% | [2][3][4] |

| Solubility | Likely soluble in polar organic solvents such as DMF and DMSO | [6] |

| Storage | Store in a cool, dry place. Freezer storage is recommended. | [3] |

Synthesis and Manufacturing

While multiple proprietary routes exist, a general and plausible synthetic pathway to this compound can be constructed from commercially available precursors, leveraging fundamental heterocyclic chemistry transformations. A common strategy involves the controlled halogenation and nitration of a pyridine ring, followed by the reduction of the nitro group.

A representative synthetic workflow is outlined below. The key challenge lies in the regioselective introduction of three different substituents, often requiring careful selection of reaction conditions and protecting groups.

Caption: Plausible synthetic routes to this compound.

Key Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Caption: Core reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The electron-deficient nature of the pyridine ring facilitates these transformations.

Representative Protocol: Suzuki Cross-Coupling

-

Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

-

Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

Derivatization of the Amino Group

The amino group at the C2 position is nucleophilic and serves as a key site for building fused heterocyclic systems or for introducing side chains via amidation or alkylation. This functionality is frequently exploited to construct bicyclic cores found in many kinase inhibitors.

Application as a Precursor to Kinase Inhibitors

This compound and its close derivatives are documented as key intermediates in the synthesis of potent therapeutic agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a crucial target in certain types of non-small cell lung cancer (NSCLC). The synthesis of complex drugs like Crizotinib involves precursors that share the substituted aminopyridine core, highlighting the industrial relevance of this building block.

Caption: Role as a foundational block in kinase inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as hazardous, and appropriate safety precautions must be observed.

GHS Hazard Classification

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer is recommended.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity at both the C5-bromo and C2-amino positions provides a reliable and predictable platform for synthesizing diverse and complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties and chemical behavior is paramount to unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. CAS 748812-37-5: 5-bromo-3-fluoro-pyridin-2-amine [cymitquimica.com]

- 2. 748812-37-5 this compound AKSci J50242 [aksci.com]

- 3. This compound | 748812-37-5 [sigmaaldrich.com]

- 4. 2-Amino-5-bromo-3-fluoropyridine | 748812-37-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Analysis of 5-Bromo-3-fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-3-fluoropyridin-2-amine: A Versatile Heterocyclic Building Block

This compound, with the molecular formula C₅H₄BrFN₂, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—an amine, a bromine atom, and a fluorine atom on the pyridine core—offers multiple reaction sites for the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom is a versatile handle for cross-coupling reactions, making this compound a valuable starting material for the development of novel therapeutic agents.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 748812-37-5 | --INVALID-LINK-- |

| Molecular Formula | C₅H₄BrFN₂ | --INVALID-LINK-- |

| Molecular Weight | 191.00 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 189.95419 Da | --INVALID-LINK-- |

Predicted Spectroscopic Data: A Guided Interpretation

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal two distinct signals in the aromatic region for the pyridine ring protons, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms, as well as the electron-donating effect of the amine group.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | d | ~2.5 | H-6 |

| ~7.40 | dd | ~2.5, ~10.0 | H-4 |

| ~6.50 | br s | - | -NH₂ |

Rationale for Predictions:

-

H-6: This proton is ortho to the nitrogen and meta to the bromine, and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-6 and the fluorine at C-3. The coupling to the ortho fluorine will be a larger ³JHF coupling, while the coupling to the meta H-6 will be a smaller ⁴JHH coupling, resulting in a doublet of doublets.

-

-NH₂: The amine protons will likely appear as a broad singlet that can exchange with D₂O. Its chemical shift can vary depending on concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[1] A typical experiment on a 400 or 500 MHz spectrometer would include 16 to 64 scans with a relaxation delay of 1-2 seconds.

Caption: Workflow for NMR data acquisition and analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts and multiplicities will be significantly affected by the attached fluorine and bromine atoms, as well as the nitrogen of the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~155 | d | ~240 | C-3 |

| ~148 | d | ~15 | C-2 |

| ~140 | s | - | C-6 |

| ~125 | d | ~5 | C-4 |

| ~110 | s | - | C-5 |

Rationale for Predictions:

-

C-3: Directly bonded to fluorine, this carbon will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet.

-

C-2: Adjacent to the fluorine, this carbon will show a smaller two-bond coupling (²JCF) and will also be a doublet. It is also bonded to the electron-donating amine group, shifting it upfield relative to C-6.

-

C-6: This carbon is ortho to the nitrogen and will appear at a downfield chemical shift.

-

C-4: This carbon will experience a three-bond coupling to the fluorine (³JCF) and appear as a doublet with a small coupling constant.

-

C-5: Bonded to bromine, the chemical shift of this carbon will be influenced by the heavy atom effect, and it is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorptions are expected for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the aromatic ring and the C-F and C-Br bonds.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 1620-1580 | Medium-Strong | N-H bending (scissoring) |

| 1580-1450 | Medium-Strong (multiple bands) | C=C and C=N stretching of the pyridine ring |

| 1340-1250 | Strong | Aromatic C-N stretching |

| 1100-1000 | Strong | C-F stretching |

| Below 700 | Medium-Strong | C-Br stretching |

Rationale for Predictions:

-

Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[2][3]

-

The N-H bending vibration is also characteristic of primary amines.[3]

-

The aromatic C-N stretching is expected to be strong in aromatic amines.[2]

-

The C-F and C-Br stretching vibrations are expected in their characteristic regions.

Experimental Protocol for ATR-IR Spectroscopy:

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed on the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[4] A background spectrum of the empty crystal is recorded first, followed by the sample spectrum. The instrument's software then automatically subtracts the background.

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule. The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, which will result in two peaks of nearly equal intensity separated by 2 m/z units.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 191, 193 | [M+H]⁺ |

| 112 | [M+H - Br]⁺ |

Rationale for Predictions:

-

The molecular ion peak will appear as a doublet at m/z 191 (for ⁷⁹Br) and 193 (for ⁸¹Br).

-

A common fragmentation pathway for brominated compounds is the loss of the bromine radical, which would result in a fragment at m/z 112.

Experimental Protocol for ESI-MS:

A dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation is infused into the ESI source. Typical ESI source parameters include a capillary voltage of 3-5 kV and a drying gas temperature of 200-350 °C.

References

5-Bromo-3-fluoropyridin-2-amine safety data sheet (SDS/MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-3-fluoropyridin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safe handling, application, and emergency procedures for this compound (CAS No. 748812-37-5). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure necessitates a robust understanding of its potential hazards to ensure laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights for its use.

Chemical Identity and Physicochemical Profile

This compound is a halogenated aminopyridine derivative. Its structure incorporates a pyridine ring, a reactive amine group, and two halogen substituents (bromo and fluoro), which impart specific reactivity and potential biological activity. Understanding these features is crucial for anticipating its behavior in chemical reactions and its interaction with biological systems.

Key Identifiers and Properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 748812-37-5 | [PubChem][1] |

| Molecular Formula | C₅H₄BrFN₂ | [PubChem][1] |

| Molecular Weight | 191.00 g/mol | [PubChem (for isomer)][2] |

| Appearance | Typically an off-white to pale yellow crystalline powder | [Inference from related compounds][3] |

Hazard Identification and GHS Classification

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1] The following Globally Harmonized System (GHS) classifications are reported and form the basis of all handling and safety protocols.

| Hazard Class | Hazard Statement | GHS Pictogram | Implication for Researchers |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Ingestion can lead to significant adverse health effects. Accidental ingestion is a primary risk during handling if good laboratory hygiene is not practiced. |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| The compound can be absorbed through the skin, leading to systemic toxicity. This underscores the critical need for appropriate gloves and lab coats. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Direct contact can cause reversible skin damage, such as redness and inflammation.[4][5] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Splashes pose a significant risk, potentially causing serious, though reversible, eye damage. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| As a powder, dust can be generated during weighing and transfer. Inhalation of this dust can be harmful. |

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The core principle is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through engineering controls. All work involving this compound, especially the handling of the solid powder, must be performed within a certified laboratory chemical fume hood.[6][7] The fume hood ensures that any generated dust or vapors are contained and exhausted safely. The area should be well-ventilated to prevent the accumulation of any potentially harmful fumes.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the user's last line of defense and must be worn at all times when handling this compound.[7]

-

Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many chemicals, including pyridine derivatives.[6] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact from spills and splashes.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges should be used by trained personnel.[8]

Workflow for Safe Handling and Use

The following diagram outlines the mandatory workflow for safely handling this reagent from receipt to disposal.

Caption: Mandatory workflow for handling this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[6][7] The container must be kept tightly closed to prevent absorption of atmospheric moisture, which is a common issue with pyridine derivatives.[6]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.

-

Labeling: All containers must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[6]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Skin Contact | Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[8] |

Spill Response Protocol

Handling a spill requires a calm and methodical approach to prevent further exposure and contamination.

Caption: Step-by-step spill response decision workflow.

For small spills, trained personnel should use absorbent materials like sand or vermiculite to contain the powder, then carefully transfer it to a sealed, labeled container for disposal.[7] The area should then be decontaminated. For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Applications in Research and Drug Development

This compound is a versatile intermediate. The bromine and amine functionalities serve as key reactive handles for forming new carbon-carbon and carbon-nitrogen bonds, respectively. It is a valuable building block for creating libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Its structural motifs are found in various biologically active compounds.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[6] Collect it in a clearly labeled, sealed, and compatible container.[9] Dispose of the waste through your institution's certified hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[10][11]

Conclusion

This compound is a potent chemical intermediate whose safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, mandatory PPE, and methodical handling procedures, researchers can effectively mitigate risks and leverage this compound's synthetic utility. Adherence to the guidelines presented in this document is paramount for ensuring personal safety and maintaining a secure research environment.

References

- 1. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-fluoropyridin-3-amine | C5H4BrFN2 | CID 17750144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. echemi.com [echemi.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. thermofishersci.in [thermofishersci.in]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-fluoropyridin-2-amine in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

5-Bromo-3-fluoropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are frequently incorporated into novel therapeutic agents. A thorough understanding of the solubility of this compound in common laboratory solvents is paramount for its effective utilization in synthesis, purification, formulation, and various screening assays. The solubility of an active pharmaceutical ingredient (API) or intermediate directly influences its bioavailability, processability, and the overall feasibility of its development pathway.[1]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document offers a theoretical framework for predicting its solubility based on its molecular structure. More importantly, it provides a detailed, step-by-step experimental protocol for the accurate and reliable determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to understanding and measuring the solubility of this and similar compounds.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, presented below, allows us to make informed predictions about its solubility profile.

Molecular Structure:

-

Polar Features: The presence of the amine (-NH₂) group and the nitrogen atom within the pyridine ring introduces polarity and the capacity for hydrogen bonding. The fluorine and bromine atoms also contribute to the molecule's polarity.

-

Nonpolar Features: The pyridine ring itself has aromatic character, which can contribute to nonpolar interactions.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is highly probable that this compound will exhibit good solubility in these solvents. This is supported by qualitative data for the similar compound, 5-Bromo-2-fluoropyridin-3-amine, which is reported to be soluble in DMF and DMSO.

-

Moderate to Good Solubility in Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. The amine group of the target compound can interact favorably with these solvents. However, the overall size and the presence of the halogen atoms may limit the solubility compared to smaller, more polar molecules. The slight solubility of 5-Bromo-2-fluoropyridin-3-amine in ethanol suggests a similar trend for our target compound.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene lack the ability to form significant hydrogen bonds or engage in strong dipole-dipole interactions. Therefore, this compound is expected to have very low solubility in these solvents.

-

Low Solubility in Water: While the molecule possesses polar functional groups capable of hydrogen bonding with water, the overall molecule is relatively large and contains a significant nonpolar surface area from the pyridine ring and the bromine atom. This is likely to result in low aqueous solubility.

Quantitative Solubility Determination: An Experimental Protocol

The following section details a robust and reliable experimental protocol for the quantitative determination of the solubility of this compound using the shake-flask method, a widely accepted technique for measuring equilibrium solubility.[3] The concentration of the dissolved compound will be determined using UV-Vis spectrophotometry, which is a common and accessible analytical method.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF) of analytical grade

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

-

Aliquot Solvents: Accurately pipette a known volume (e.g., 2.0 mL) of each solvent into separate, labeled vials.

-

Add Excess Solute: Weigh an excess amount of this compound (e.g., 20 mg, ensuring that a significant amount of undissolved solid will remain) and add it to each vial.

-

Seal Vials: Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Settling: After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

Part 2: Sample Analysis by UV-Vis Spectrophotometry

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol or DMSO).

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Measurement:

-

Carefully withdraw a sample of the clear supernatant from each equilibrated vial using a syringe fitted with a 0.22 µm filter.

-

Accurately dilute the filtered sample with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | 10.2 | Polar Protic | Low | To be determined |

| Methanol | 5.1 | Polar Protic | Moderate to Good | To be determined |

| Ethanol | 4.3 | Polar Protic | Moderate | To be determined |

| Acetone | 5.1 | Polar Aprotic | Moderate to Good | To be determined |

| Dichloromethane | 3.1 | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate | To be determined |

| Toluene | 2.4 | Nonpolar | Low | To be determined |

| Hexane | 0.1 | Nonpolar | Very Low | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | To be determined |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High | To be determined |

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its application in synthesis, purification, and formulation. These parameters provide critical insights into the compound's purity, stability, and intermolecular forces. This guide offers a detailed examination of the melting and boiling points of this compound, alongside established methodologies for their experimental determination.

Physicochemical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. In this compound, the presence of bromine and fluorine atoms, along with the amine group on the pyridine ring, influences its polarity and capacity for hydrogen bonding[1]. These factors are key determinants of its melting and boiling points.

Based on available data from chemical suppliers, the key physical properties of this compound (CAS Number: 748812-37-5) are summarized below. For comparative purposes, the properties of its isomers are also included, highlighting the significant impact of substituent positioning on physical properties.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 748812-37-5 | 94-96[2], 93.0-97.0[3], 96[4] | 198.2 at 760 mmHg[5] |

| 5-Bromo-2-fluoropyridin-3-amine | 884495-22-1 | 142-145[6] | 310 (estimated)[6] |

| 2-Amino-3-bromo-5-fluoropyridine | 869557-43-7 | 60.0-70.0[7] | Not available |

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | 114-116[8], 99.0-108.0[9] | Not available |

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range[1]. The capillary method is a widely used and reliable technique for this determination[10].

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. Introduce a small amount of the solid into a capillary tube, which is sealed at one end[2].

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 2-3 mm[11].

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Modern devices often have a digital thermometer and a magnified viewing lens[10].

-

Heating Rate: For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point[1].

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid[2].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that are liquid at or near room temperature, or for solids that can be melted without decomposition, the boiling point is a key identifying characteristic. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of a substance[12].

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube[3]. If the compound is a solid, it should be gently heated until it melts.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid in the test tube[3].

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a Thiele tube containing a high-boiling point oil, such as mineral oil[12].

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath[3].

-

Observation and Recording: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. At this point, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube[12]. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent[5].

Workflow for Physical Property Determination

The systematic determination of physical properties is a cornerstone of chemical characterization. The following diagram illustrates a general workflow for this process.

Conclusion

The melting and boiling points of this compound are critical physical constants that inform its handling, purification, and use in synthetic applications. The experimentally determined melting point of approximately 94-96°C and a boiling point of 198.2°C at standard pressure provide a baseline for purity assessment. Adherence to standardized experimental protocols, such as the capillary method for melting point and the Thiele tube method for boiling point, ensures the generation of reliable and reproducible data. For researchers in drug development, this information is indispensable for the consistent and controlled use of this important chemical intermediate.

References

- 1. CAS 748812-37-5: 5-bromo-3-fluoro-pyridin-2-amine [cymitquimica.com]

- 2. 748812-37-5 this compound AKSci W8243 [aksci.com]

- 3. 2-Amino-5-bromo-3-fluoropyridine | 748812-37-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 2-Amino-5-bromo-3-fluoropyridine >98.0%(GC)(T) 200mg - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. molbase.com [molbase.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 884495-22-1|5-Bromo-2-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 748812-37-5 Name: [xixisys.com]

- 12. This compound - Amerigo Scientific [amerigoscientific.com]

A Comprehensive Technical Guide to the Synthesis and Application of Substituted 2-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted 2-aminopyridines. We delve into the nuances of key synthetic methodologies, from classical approaches to modern transition-metal-catalyzed cross-coupling reactions, offering detailed experimental protocols for their practical implementation. Furthermore, this guide explores the rich pharmacology of 2-aminopyridine derivatives, highlighting their role in FDA-approved drugs and examining the influence of substituent patterns on their biological activity. Visual aids in the form of diagrams and tables are provided to elucidate complex concepts and facilitate data comparison, making this a valuable resource for professionals in the field of drug discovery and development.

Introduction: The Privileged 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a "privileged scaffold" in drug discovery, a structural framework capable of binding to a variety of biological targets with high affinity.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity make it an ideal building block for the design of novel therapeutics.[1] The pyridine nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.[3] This versatility has led to the development of numerous drugs containing the 2-aminopyridine core, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and central nervous system disorders.[4]

This guide will provide a comprehensive overview of the key aspects of substituted 2-aminopyridines, with a focus on practical applications for researchers in the field. We will explore the most effective synthetic routes, delve into the structure-activity relationships that govern their biological effects, and showcase their importance through a survey of marketed drugs.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of substituted 2-aminopyridines can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we discuss some of the most prominent and widely used methods.

Classical Approaches

The Chichibabin reaction, first reported in 1914, is a direct amination of the pyridine ring using sodium amide (NaNH₂) or a related reagent.[5][6] This reaction is a powerful tool for the synthesis of 2-aminopyridines from simple, readily available pyridines.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring to form a σ-adduct (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (e.g., ammonia or the product itself) to liberate hydrogen gas.[5]

References

The Advent of a Privileged Scaffold: A Technical History of the Discovery and Synthesis of Fluorinated Pyridines

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has been a transformative force in modern medicinal chemistry and agrochemical science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity, and altered lipophilicity—have established fluorinated pyridines as indispensable building blocks in the design of bioactive molecules. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of fluorinated pyridines. It traces the evolution of synthetic methodologies from the challenging early pioneering work to the sophisticated and versatile strategies employed today. By examining the causality behind experimental choices and providing detailed protocols for seminal reactions, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this critical class of compounds and their enduring impact on chemical innovation.

Introduction: The Dawn of a New Era in Heterocyclic Chemistry

The pyridine ring, a ubiquitous heterocycle in nature and synthetic chemistry, has long been a cornerstone of pharmaceutical and agrochemical research.[1] However, the deliberate introduction of fluorine, the most electronegative element, into this aromatic system was a concept that took time to materialize, primarily due to the inherent challenges of fluorination chemistry. The early 20th century witnessed the birth of organofluorine chemistry, but its application to complex heterocyclic systems like pyridine was fraught with difficulties, including harsh reaction conditions and a lack of selective fluorinating agents.

The impetus for developing fluorinated pyridines stemmed from the growing understanding of fluorine's profound impact on molecular properties. Scientists began to recognize that replacing a hydrogen atom with fluorine could dramatically alter a molecule's electronic distribution, metabolic fate, and binding affinity to biological targets.[2][3] This realization sparked a quest to access these novel fluorinated heterocycles, a journey that would span decades and involve the ingenuity of numerous chemists.

Pioneering Syntheses: Overcoming the Initial Hurdles

The initial forays into the synthesis of fluorinated pyridines were marked by low yields, harsh reagents, and often, unpredictable outcomes. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene, and the nitrogen atom can be reactive towards many reagents, further complicating synthetic efforts.

The Landmark Synthesis of 2-Fluoropyridine

One of the earliest significant achievements in this field was the synthesis of 2-fluoropyridine. While early attempts were challenging, a notable method involved the diazotization of 2-aminopyridine, a process fraught with instability of the diazonium intermediate.[4] A more practical and widely adopted approach that emerged was the halogen-exchange (Halex) reaction.

The Halex process involves the displacement of a halide, typically chloride, with fluoride.[5][6] This nucleophilic aromatic substitution (SNAr) reaction is driven by the high nucleophilicity of the fluoride ion in polar aprotic solvents and the formation of a stable salt byproduct.

Experimental Protocol: Synthesis of 2-Fluoropyridine via the Halex Process [4]

Causality: The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is critical. These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic, thus promoting the displacement of the less electronegative chloride. The high temperatures are necessary to overcome the activation energy of breaking the strong C-Cl bond on the electron-deficient pyridine ring.

-

Reactants: 2-Chloropyridine, Anhydrous Potassium Fluoride (KF)

-

Solvent: Dimethyl Sulfoxide (DMSO) or Sulfolane

-

Procedure:

-

A mixture of 2-chloropyridine and a slight excess of anhydrous potassium fluoride is heated in a high-boiling polar aprotic solvent (e.g., DMSO) under a dry atmosphere.

-

The reaction is typically heated to high temperatures (150-250 °C) for several hours.[5]

-

Reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product, 2-fluoropyridine, is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation.

-

The Challenge of 3-Fluoropyridine

The synthesis of 3-fluoropyridine presented a different set of challenges. The 3-position of the pyridine ring is less activated towards nucleophilic attack compared to the 2- and 4-positions. Therefore, the Halex reaction, so effective for the 2-isomer, was not a viable route. Early syntheses relied on more classical, albeit often lower-yielding, methods. A significant breakthrough came with the application of the Balz-Schiemann reaction.[7][8]

The Balz-Schiemann reaction involves the diazotization of an aromatic amine, in this case, 3-aminopyridine, to form a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[9][10]

Experimental Protocol: Synthesis of 3-Fluoropyridine via the Balz-Schiemann Reaction [8]

Causality: The Balz-Schiemann reaction is a powerful method for introducing fluorine into an aromatic ring, particularly when other methods fail. The key is the formation of the relatively stable diazonium tetrafluoroborate salt, which can often be isolated. The thermal decomposition proceeds through a high-energy aryl cation intermediate, which is then trapped by the fluoride from the tetrafluoroborate counter-ion. The choice of fluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate anion.

-

Reactants: 3-Aminopyridine, Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄)

-

Procedure:

-

3-Aminopyridine is dissolved in an aqueous solution of fluoroboric acid at a low temperature (typically 0-5 °C).

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

-

The dry diazonium salt is then carefully heated (often in an inert, high-boiling solvent or neat) until the evolution of nitrogen gas ceases.

-

The resulting 3-fluoropyridine is then isolated by distillation from the reaction mixture.

-

The Evolution of Fluorination Techniques: A Paradigm Shift

The early methods, while groundbreaking, were often limited by their harsh conditions, low yields, and substrate scope. The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in fluorination chemistry, with the development of a diverse array of new reagents and methodologies that made the synthesis of complex fluorinated pyridines more accessible and efficient.

The Rise of Modern Nucleophilic Fluorination

While the Halex process was a cornerstone, its high temperature requirement was a significant drawback. Research focused on developing more reactive fluoride sources and milder reaction conditions. The use of cesium fluoride (CsF) and phase-transfer catalysts were significant advancements.[11] More recently, the development of anhydrous tetraalkylammonium fluoride reagents has allowed for nucleophilic fluorination to be carried out at or near room temperature.[11]

The Advent of Electrophilic Fluorinating Agents

A major breakthrough in the synthesis of fluorinated pyridines was the development of electrophilic fluorinating agents. These reagents deliver a formal "F⁺" species to an electron-rich center. While the pyridine ring itself is electron-deficient, this approach became viable for the synthesis of fluoropyridines from activated precursors or through direct C-H functionalization.

Early electrophilic fluorinating agents, such as elemental fluorine, were highly reactive and difficult to handle. The development of N-fluoro reagents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), revolutionized the field.[12][13] These reagents are typically stable solids that are much safer to handle and offer greater selectivity.

Impact and Applications: The Fruits of Discovery

The availability of a diverse range of fluorinated pyridines has had a profound impact on drug discovery and agrochemical development. The strategic incorporation of fluorine can lead to significant improvements in a molecule's biological activity and pharmacokinetic profile.[2][14]

Fluorinated Pyridines in Pharmaceuticals

A vast number of approved drugs contain a fluorinated pyridine moiety.[1][15] The fluorine atom can enhance binding affinity to the target protein, block metabolic pathways, and improve oral bioavailability.

| Drug (Year of First Approval) | Therapeutic Area | Role of Fluorinated Pyridine |

| Voriconazole (2002) | Antifungal | The difluorophenyl group is crucial for its potent inhibition of fungal cytochrome P450. |

| Etoricoxib (2002) | Anti-inflammatory | The 3-fluoropyridine moiety contributes to its selectivity for COX-2. |

| Lapatinib (2007) [3] | Anticancer | The 3-fluorobenzyloxy group enhances binding to the ATP-binding site of EGFR and HER2. |